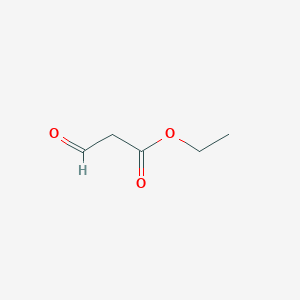

3-氧代丙酸乙酯

概览

描述

Synthesis Analysis

The synthesis of related compounds involves multiple chemical reactions, including the condensation of ethylene oxide, ethyl sodiomalonate, and ethyl chloroacetate, resulting in hydrolysis and decarboxylation processes. For instance, condensation of propylene oxide with ethyl malonate in the presence of sodium ethylate, followed by hydrolysis and decarboxylation, can yield γ-valerolactone, a related compound (McRae et al., 1943).

Molecular Structure Analysis

Molecular structure analysis of 3-Oxo-propionic acid ethyl ester derivatives, including their synthesis and interaction with metal ions, has been conducted. The ligands prepared by alkylation reactions followed by acid hydrolysis were characterized using spectral methods confirming their structures. These analyses contribute to understanding the molecular framework and reactivity of such compounds (Hammud et al., 2015).

Chemical Reactions and Properties

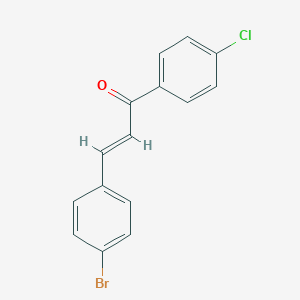

The acid-catalyzed reactions between aromatic aldehydes and ethyl diazoacetate have been shown to produce 3-hydroxy-2-arylacrylic acid ethyl esters and 3-oxo-3-arylpropanoic acid ethyl esters, demonstrating the compound's versatility in synthesis pathways. Such reactions are crucial for producing biologically active compounds, indicating the broad applicability of 3-Oxo-propionic acid ethyl ester in chemical synthesis (Dudley et al., 2004).

Physical Properties Analysis

The study of the elimination kinetics of ethyl esters of 2-oxo-carboxylic acids, including 3-Oxo-propionic acid ethyl ester, in gas phases at elevated temperatures, provides insight into their stability and reactivity. These investigations help understand the compound's behavior under various conditions, which is essential for its application in synthesis processes (Reyes et al., 2007).

Chemical Properties Analysis

The esterification synthesis of ethyl oleate, catalyzed by Brønsted acid–surfactant-combined ionic liquid, represents an application of ethyl esters in green chemistry, demonstrating the chemical properties and potential for sustainable processes involving 3-Oxo-propionic acid ethyl ester derivatives. This research underscores the importance of ethyl esters in developing environmentally friendly chemical synthesis methodologies (Zheng et al., 2017).

科研应用

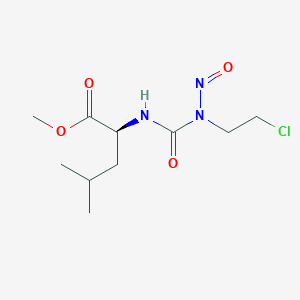

有机磷化合物的合成:3-氧代丙酸乙酯与对甲氧基苯硫代磷磺和元素硫反应,生成3H-1,2-二硫杂环,作为有机磷化合物研究的一部分(Pedersen & Lawesson, 1974)。

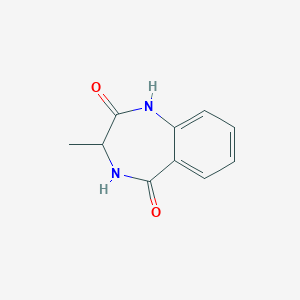

吡啶[c]茴香啉的形成:它参与与3-氧代-2-芳基肼酮丙醛的缩合反应,导致2-羟基-6-苯基-5-p-甲苯基吡啶-3-酮酸酯和吡啶[3,2-c]茴香啉的形成,为复杂有机化合物的合成提供了见解(Al-Mousawi & El-Apasery, 2012)。

生物活性化合物合成中的催化:该化合物作为合成3-羟基-2-芳基丙烯酸乙酯的前体,这些化合物是生物活性化合物的前体。在这个过程中使用了铁路易斯酸和HBF(4).OEt(2)等催化剂(Dudley et al., 2004)。

环化反应:它用于乙基2-乙氧基甲烯基-3-氧代-3-(多氟烷基)丙酸酯与3-氨基-5-羟基吡唑的环化反应,揭示了该化合物在构建结构复杂分子中的实用性(Goryaeva, Burgart, & Saloutin, 2013)。

酯类化合物的合成:它在Brnsted酸催化的羰基化合物与乙基重氮乙酸酯的反应中发挥作用,显示了它在从各种酮和脂肪醛中合成广泛范围的3-氧代酯中的多功能性(Rahaman等,2021)。

香精化合物合成:它参与合成3-甲基-2-羟基-环戊-2-烯-1-酮,一种香精化合物,其分子结构经过红外和^1H-NMR分析确认(Zhou Yong-chang, 2005)。

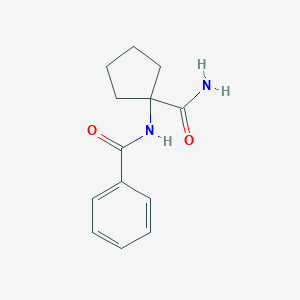

免疫抑制疗法:乙酸丙酯,一种衍生物,已被研究用于抑制促炎细胞因子的产生和调节免疫受体表达,为免疫抑制疗法提供了靶点(Hollenbach et al., 2008)。

均相单分子气相消除动力学:它参与了乙酯的丙酸、2-氧代丙酸和3-甲基-2-氧代丁酸的消除反应,遵循气相动力学研究中的一阶速率定律(Reyes等,2007)。

与甲酸甲酯的催化反应:在钌(O)配合物存在下,它从乙烯中形成丙酸甲酯,从丁二烯中形成3-戊烯酸甲酯,突显了它在催化反应中的作用(Keim & Becker, 1989)。

大气化学:在大气化学研究中,相关化合物乙酸丙酯在NO(x)存在下氧化生成乙酸丙酯、丙酸、甲醛和PAN(Andersen et al., 2012)。

Safety And Hazards

- Storage Class Code : 10 (Combustible liquids)

- WGK : 3 (Water hazard class)

- Flash Point : Not applicable

未来方向

Research on 3-Oxo-propionic acid ethyl ester could explore its applications in drug development, particularly as an anti-infective agent. Investigating its interactions with ribonucleotide reductase and potential therapeutic targets may yield valuable insights.

性质

IUPAC Name |

ethyl 3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-2-8-5(7)3-4-6/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFFHRPDTQNMQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452420 | |

| Record name | 3-Oxo-propionic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxo-propionic acid ethyl ester | |

CAS RN |

34780-29-5 | |

| Record name | 3-Oxo-propionic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

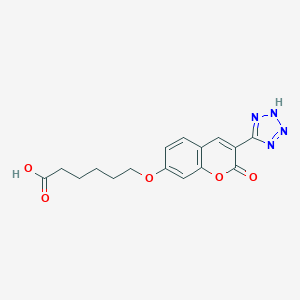

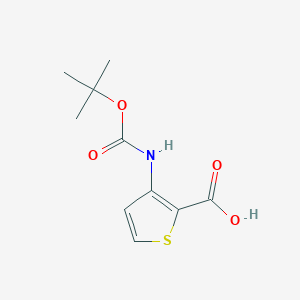

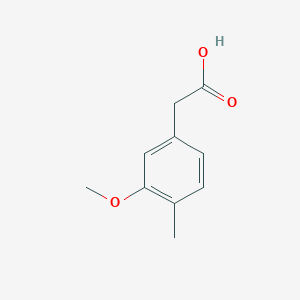

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![(3R)-3-Methyl-4-[(tetrahydro-2H-pyran-2-YL)oxy]-butanenitrile](/img/structure/B10173.png)

![(2,2-Dimethyl-[1,3]dioxolan-4-YL)-hydroxy-acetic acid ethyl ester](/img/structure/B10174.png)

![N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(2-ethoxyethoxy)-5-{[2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]amino}benzene-1-sulfonamide](/img/structure/B10186.png)

![4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate](/img/structure/B10187.png)